

A Guide to Inter-Laboratory Comparison of Voriconazole Impurity Analysis

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Compound of Interest

Compound Name: Voriconazole EP impurity D-d3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in Voriconazole. The information presented is synthesized from published analytical method validations and is intended to assist laboratories in selecting and implementing robust analytical protocols, as well as understanding the expected performance of these methods. While direct inter-laboratory comparison studies with multiple participating laboratories analyzing identical samples are not publicly available, this guide offers a foundational comparison based on independently validated methods.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Voriconazole and its impurities. These tables provide a clear comparison of the experimental conditions and the performance characteristics of each method.

Table 1: Chromatographic Conditions for Voriconazole Impurity Analysis

Method Reference	Analytical Technique	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Column Temperature (°C)
Method A[1]	HPLC	Novapak C18, 150 x 3.9 mm, 4.0 µm	Acetonitrile, methanol, and 0.1% aqueous trifluoroacetate buffer (pH 4.0) (15:30:55 v/v/v)	1.0	256	45
Method B[2]	HPLC	Inertsil ODS 3V, 150 x 4.6 mm, 5 µm	Solvent A: 0.05 M potassium dihydrogen phosphate (pH 2.5); Solvent B: Acetonitrile and methanol (90:10 v/v)	1.2	256	Not Specified
Method C[3]	HPLC	C18, Phenyl, or Cyan column	Buffer (pH 2-9) and an organic solvent (e.g., acetonitrile)	1.0	256	25
Method D[4][5]	HPLC	Brush-type (Pirkle-type) stationary phase	Triethylamine-formate buffer (pH 5.0), methanol,	1.0	256	30

and
acetonitrile
(80:15:5
v/v/v)

Table 2: Performance Characteristics of Voriconazole Impurity Analysis Methods

Method Reference	Impurity	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Accuracy (% Recovery)	Precision (%RSD)	LOD (µg/mL)	LOQ (µg/mL)
Method A[1]	IMP-5.312	0.25281–1.51690	> 0.99942	89.3 - 100.3	Not Specified	Not Specified	Not Specified
Method B[2]	5 impurities	Not Specified	Not Specified	Not Specified	< 2.0	Not Specified	Not Specified
Method C[3]	Related Substances	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Method D[4][5]	Impurity D (ent-voriconazole)	0.600 - 1.500	> 0.9999	93.75 - 102.27	< 2.0	0.500	0.600

Experimental Protocols

Below is a detailed, representative experimental protocol for the analysis of Voriconazole impurities by HPLC, synthesized from common practices found in the referenced literature.[1][2][6]

Objective: To quantify known and unknown impurities in a Voriconazole active pharmaceutical ingredient (API) or drug product.

1. Materials and Reagents:

- Voriconazole reference standard and impurity reference standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Phosphoric acid or potassium hydroxide (for pH adjustment)
- Water (HPLC grade)

2. Chromatographic System:

- A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
- Chromatographic column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is commonly used.[\[2\]](#)

3. Preparation of Solutions:

- Mobile Phase A: Prepare a 0.05 M potassium dihydrogen phosphate solution in water. Adjust the pH to 2.5 with phosphoric acid. Filter and degas.[\[2\]](#)
- Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v). Filter and degas.[\[2\]](#)
- Diluent: A mixture of mobile phase A and mobile phase B in a suitable ratio (e.g., 50:50 v/v).
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Voriconazole and its impurity reference standards in the diluent to prepare a stock solution. Further dilute to achieve a final concentration suitable for analysis (e.g., 1 μ g/mL for impurities).
- Sample Solution: Accurately weigh and dissolve the Voriconazole sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).[\[1\]](#)

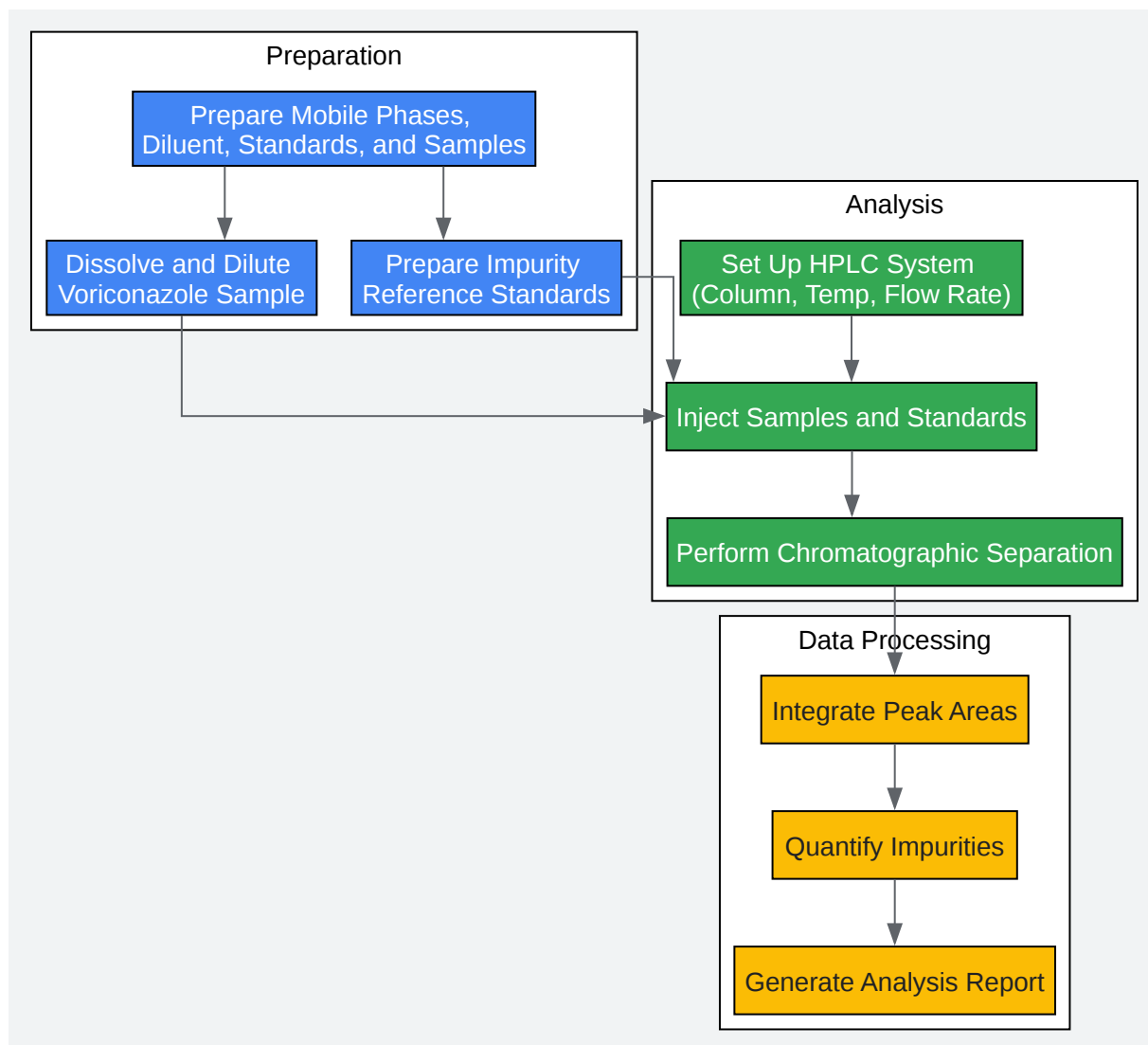
4. Chromatographic Conditions:

- Column Temperature: 30°C
- Flow Rate: 1.2 mL/min[2]
- Detection Wavelength: 256 nm[1][2]
- Injection Volume: 20 µL[1]
- Gradient Program:
 - 0-5 min: 90% A, 10% B
 - 5-20 min: Linear gradient to 50% A, 50% B
 - 20-25 min: Hold at 50% A, 50% B
 - 25.1-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

5. Data Analysis:

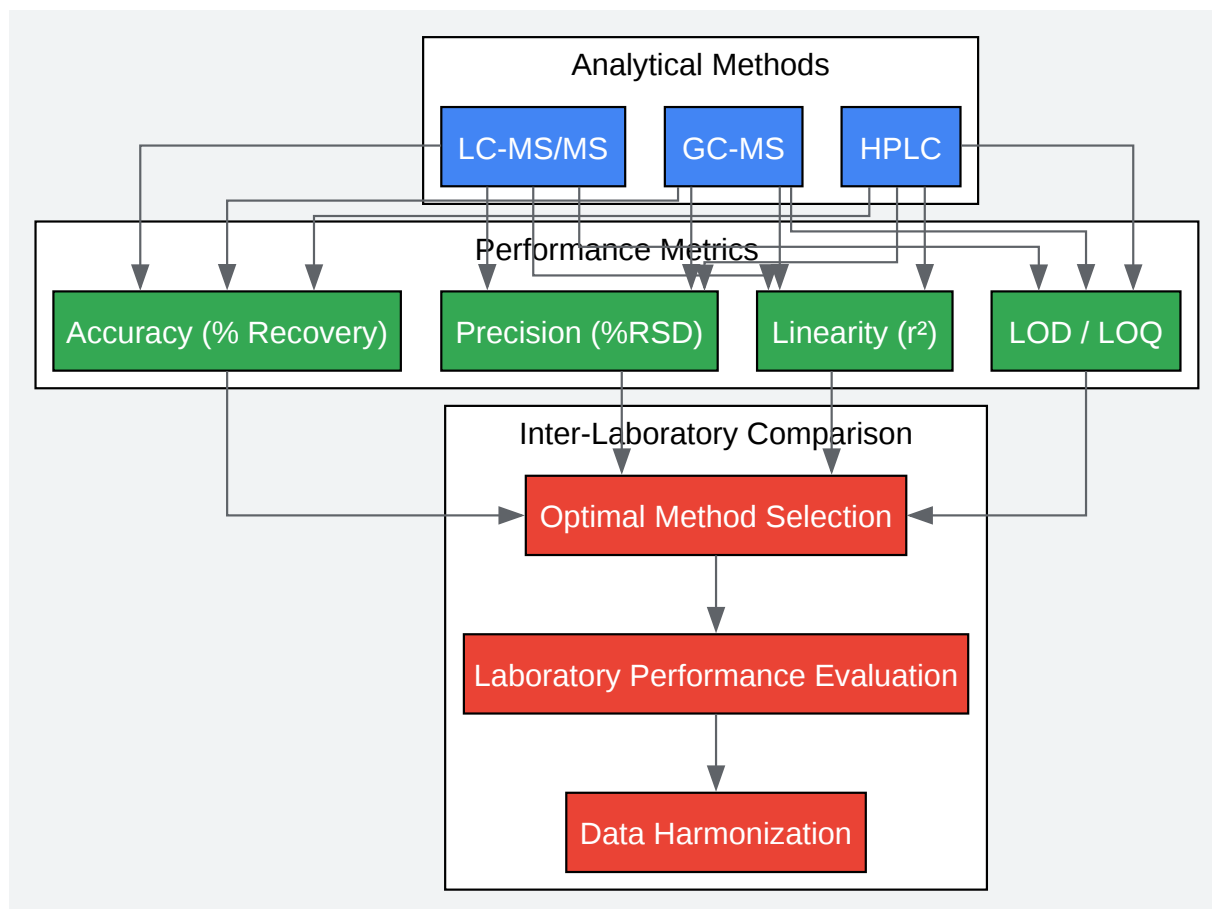
- Identify the peaks of Voriconazole and its impurities based on their retention times compared to the standard solutions.
- Calculate the concentration of each impurity using the peak area and the response factor relative to the Voriconazole peak or the respective impurity standard.

Mandatory Visualization



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Caption: Experimental workflow for Voriconazole impurity analysis by HPLC.



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Caption: Logical relationship for inter-laboratory method comparison.

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